molecular formula C16H19NO3 B5538033 methyl 1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B5538033
M. Wt: 273.33 g/mol
InChI Key: IEMILDRDOSOFOB-UHFFFAOYSA-N
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Description

  • Methyl 1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound belonging to the class of organic compounds known as pyrroles.

Synthesis Analysis

  • The compound is typically synthesized through cyclization reactions and 1,3-dipolar cycloaddition reactions. For instance, a series of polysubstituted methyl pyrrolidine-2-carboxylate derivatives, which have structural similarities, were synthesized by cyclization of methyl 1-(benzoylcarbamothioyl)-pyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones in yields ranging from 70-96% (Nural et al., 2018).

Molecular Structure Analysis

  • The molecular structure of related compounds, such as methyl pyrrolidine-2-carboxylate derivatives, has been characterized using X-ray diffraction studies, confirming their stereochemistry (Nural et al., 2018).

Chemical Reactions and Properties

  • Methyl pyrrolidine-2-carboxylates exhibit significant antimicrobial activities, indicating their potential as powerful antimycobacterial agents (Nural et al., 2018).

Scientific Research Applications

Antimicrobial Agent Synthesis

The compound has been explored for synthesizing novel antimicrobial agents. For instance, Hublikar et al. (2019) synthesized a series of novel methyl 1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate derivatives to evaluate their antimicrobial activities. These derivatives, synthesized through cyclization, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reactions, exhibited good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring. The activity increased with the introduction of a methoxy group in the structure, providing a template for new antimicrobial agents (Hublikar et al., 2019).

Antimycobacterial Activity

Nural et al. (2018) designed and synthesized a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, showing interesting antibacterial activity against various bacterial and fungal strains, including M. tuberculosis. This study highlights these structures as potential bases for developing new antimycobacterial agents (Nural et al., 2018).

Antitumoral Agent Synthesis

Silva et al. (2012) investigated the crystal structure of two chain functionalized pyrroles, which are significant as active candidates for antitumoral agents. The study involved synthesizing these compounds and determining their crystal structure using synchrotron X-ray powder diffraction data, thus contributing to the development of antitumor drugs (Silva et al., 2012).

properties

IUPAC Name

methyl 5-methyl-2-oxo-1-(4-propan-2-ylphenyl)-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10(2)12-5-7-13(8-6-12)17-11(3)14(9-15(17)18)16(19)20-4/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMILDRDOSOFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)N1C2=CC=C(C=C2)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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